molecular formula C5H8ClNO3 B1592374 2-Chloropropionylglycine CAS No. 85038-45-5

2-Chloropropionylglycine

Cat. No.: B1592374
CAS No.: 85038-45-5
M. Wt: 165.57 g/mol
InChI Key: UBXUBYOEZMEUPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropionylglycine can be synthesized through the reaction of glycine with 2-chloropropionyl chloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving sodium hydroxide in water, cooling the solution, and then adding 2-chloropropionyl chloride dropwise while maintaining the temperature between -5°C to 5°C . The product is then separated by crystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes mixing glycine and sodium hydroxide solution, followed by the addition of 2-chloropropionyl chloride. The reaction mixture is then cooled, and the product is crystallized out . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloropropionylglycine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloropropionylglycine involves its role as a precursor in various biochemical reactions. It can interact with enzymes and other molecular targets, facilitating the synthesis of other compounds. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropropionylglycine
  • N-(2-Chloropropionyl)glycine
  • 2-(2-Chloropropanamido)acetic acid

Uniqueness

2-Chloropropionylglycine is unique due to its high chemical stability and versatility as a precursor in the synthesis of various chemicals . Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-chloropropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUBYOEZMEUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607401
Record name N-(2-Chloropropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85038-45-5
Record name N-(2-Chloropropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture composed of 80 g (2.0 mol) and 200 ml of water was dissolved with stirring 165 g (2.2 mol) of glycine and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 254 g (2.0 mol) of β-chloropropionyl chloride and an aqueous solution containing 127.2 g (1.2 mol) of sodium carbonate dissolved in 400 ml of water. After the completion of the reaction, 1 liter of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 200 ml of concentrated hydrochloric acid. 1 liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 235.3 g of N-(β-chloropropanoyl)glycine.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step Two
Quantity
127.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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